molecular formula C15H9ClF3N3OS B3041257 4-(2-Chlorophenyl)-5-(4-(trifluoromethoxy)phenyl)-4H-1,2,4-triazole-3-thiol CAS No. 263707-21-7

4-(2-Chlorophenyl)-5-(4-(trifluoromethoxy)phenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B3041257
CAS RN: 263707-21-7
M. Wt: 371.8 g/mol
InChI Key: ISJANQITMZGDEJ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-5-(4-(trifluoromethoxy)phenyl)-4H-1,2,4-triazole-3-thiol, commonly known as CTZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In

Scientific Research Applications

Boron-Containing Drug Design and Delivery

Boronic acids and their esters, including phenylboronic pinacol esters, serve as promising building blocks for drug design and delivery systems. These compounds are particularly relevant in the context of neutron capture therapy due to their ability to carry boron. However, their stability in water is limited. The hydrolysis kinetics of phenylboronic pinacol esters depend on substituents in the aromatic ring, and the pH significantly influences the reaction rate. Researchers must exercise caution when considering these esters for pharmacological purposes .

Catalytic Protodeboronation

Pinacol boronic esters find applications as valuable building blocks in organic synthesis. One notable use is in the catalytic protodeboronation process. This sequence has been applied to various compounds, including methoxy-protected (−)-Δ8-THC and cholesterol. The versatility of pinacol boronic esters makes them indispensable in synthetic chemistry .

Difluoromethylation Reactions

Recent advances in difluoromethylation processes have benefited from the invention of multiple difluoromethylation reagents. While not directly related to the compound , understanding these reactions sheds light on the broader field of X–CF2H bond formation (where X can be C(sp), C(sp2), C(sp3), O, N, or S). Researchers have explored metal-based catalysis for difluoromethylation, leading to exciting developments in synthetic methodologies .

Photophysical Properties and Sensors

Studying the photophysical properties of 4-(2-Chlorophenyl)-5-(4-(trifluoromethoxy)phenyl)-4H-1,2,4-triazole-3-thiol can reveal insights into its behavior under different conditions. Researchers have investigated its fluorescence, phosphorescence, and photochemical reactivity. Additionally, its potential as a sensor for specific analytes (such as metal ions or biomolecules) warrants exploration.

properties

IUPAC Name

4-(2-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3OS/c16-11-3-1-2-4-12(11)22-13(20-21-14(22)24)9-5-7-10(8-6-9)23-15(17,18)19/h1-8H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJANQITMZGDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NNC2=S)C3=CC=C(C=C3)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-5-(4-(trifluoromethoxy)phenyl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chlorophenyl)-5-(4-(trifluoromethoxy)phenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(2-Chlorophenyl)-5-(4-(trifluoromethoxy)phenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(2-Chlorophenyl)-5-(4-(trifluoromethoxy)phenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(2-Chlorophenyl)-5-(4-(trifluoromethoxy)phenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-(2-Chlorophenyl)-5-(4-(trifluoromethoxy)phenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(2-Chlorophenyl)-5-(4-(trifluoromethoxy)phenyl)-4H-1,2,4-triazole-3-thiol

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